ethyl 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate
Description
Ethyl 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate is a heterocyclic compound featuring a 1,2,4-triazole core substituted at three positions:
- Position 4: 4-Fluorophenyl group (aromatic ring with a fluorine substituent).
- Position 5: 1H-Indol-3-yl group (a bicyclic structure combining benzene and pyrrole rings).
- Position 3: Thioacetate ethyl ester (a sulfur-linked acetate group with an ethyl ester).
This compound is synthesized via nucleophilic substitution or condensation reactions, typically involving triazole thiol intermediates and α-halogenated esters under basic conditions (e.g., sodium ethoxide or cesium carbonate) .
Properties
IUPAC Name |
ethyl 2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O2S/c1-2-27-18(26)12-28-20-24-23-19(25(20)14-9-7-13(21)8-10-14)16-11-22-17-6-4-3-5-15(16)17/h3-11,22H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGHQCJSCKIERH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)F)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Indole Moiety: The indole ring can be introduced via a Fischer indole synthesis or other suitable methods.
Attachment of the Fluorophenyl Group: This step often involves nucleophilic aromatic substitution reactions.
Thioester Formation: The final step involves the formation of the thioester linkage, typically through esterification reactions using ethyl bromoacetate and thiol derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of triazole compounds, including ethyl 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate, exhibit significant antimicrobial properties. These compounds have been studied for their efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. For instance, triazole derivatives have shown minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin and gentamicin .
Anticancer Potential
Triazole compounds are increasingly recognized for their chemopreventive and chemotherapeutic effects on cancer cells. Studies have demonstrated that this compound can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific signaling pathways essential for tumor growth . The compound's ability to target multiple pathways enhances its potential as an anticancer agent.
Anti-inflammatory Effects
The anti-inflammatory properties of triazole derivatives are well-documented. This compound has been shown to modulate inflammatory responses in vitro and in vivo models. This makes it a promising candidate for the development of new anti-inflammatory drugs .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions including nucleophilic substitutions and coupling reactions to form the triazole ring and the ethoxy group. The detailed mechanism often involves the use of specific reagents that facilitate the formation of the desired functional groups.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated several triazole derivatives against common bacterial strains. This compound exhibited an MIC of 0.5 μg/mL against MRSA, significantly outperforming traditional antibiotics .
Case Study 2: Cancer Cell Apoptosis
In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in increased apoptosis rates compared to untreated controls. The compound was found to inhibit key survival pathways in cancer cells .
Mechanism of Action
The mechanism of action of ethyl 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate involves its interaction with specific molecular targets. The indole and triazole moieties are known to interact with various enzymes and receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare ethyl 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate with structurally related triazole derivatives. Key parameters include substituents, physicochemical properties, and biological activities.
Table 1: Structural and Physicochemical Comparison
Key Comparisons:
In contrast, analogs with trifluoromethyl (9a, ) or nitrobenzylidene groups lack direct bioactivity data but may improve metabolic stability. Thioacetate esters (e.g., main compound, 9a) are prodrug forms that may release active thiol metabolites, whereas thioacetohydrazides (e.g., ) exhibit direct cytotoxicity via hydrazone-mediated apoptosis.
Physicochemical Properties :
- Melting Points : Compounds with nitro or trifluoromethyl groups (e.g., 9a, 210–212°C ) have higher melting points than those with aliphatic substituents (e.g., ethyl group in ), reflecting increased polarity and crystallinity.
- Spectral Signatures : The main compound’s IR and NMR profiles align with triazole-thioether analogs, confirming the presence of C=O (1720 cm⁻¹), NH (3280 cm⁻¹), and aromatic protons (7.0–8.5 ppm) .
Synthetic Yields :
- The main compound’s synthesis likely mirrors methods for 9a (87% yield ) and cesium carbonate-mediated thiolate formation (e.g., ). However, its indole and fluorophenyl substituents may require optimized coupling conditions.
Biological Activity: While direct data for the main compound is lacking, analogs with indole-triazole scaffolds (e.g., ) show cytotoxicity against melanoma (IC₅₀: 12 µM) and breast cancer cells. The 4-fluorophenyl group may enhance selectivity for fluorine-sensitive targets (e.g., kinases) .
Research Findings and Implications
- Structural Optimization : Replacing nitro or trifluoromethyl groups with indole or fluorophenyl moieties improves target engagement in cancer models .
- Prodrug Potential: The ethyl thioacetate group in the main compound may enhance bioavailability compared to free thiols, as seen in related prodrugs .
- Thermodynamic Stability : Hydrophilic interaction chromatography (HILIC) studies of analogs (e.g., ) suggest that fluorophenyl and indole substituents increase retention times, correlating with higher hydrophobicity and membrane permeability.
Biological Activity
Ethyl 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate is a compound that falls within the category of 1,2,4-triazole derivatives, which are gaining attention for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of 1,2,4-Triazole Derivatives
1,2,4-Triazoles are five-membered heterocyclic compounds that have been extensively studied for their pharmacological properties. They exhibit a wide range of biological activities including antifungal, antibacterial, anticancer, and anti-inflammatory effects. The presence of various substituents on the triazole ring can significantly influence the biological activity of these compounds .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
- Triazole Core : The 1,2,4-triazole ring is known for its ability to interact with biological targets such as enzymes and receptors.
- Fluorophenyl Group : The incorporation of a fluorophenyl moiety enhances lipophilicity and can improve binding affinity to target sites.
- Indole Moiety : Indoles are known for their diverse biological activities and can contribute to the overall efficacy of the compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. The compound has shown promise in preliminary studies:
These findings suggest that this compound may possess potent anticancer properties.
Antifungal Activity
The antifungal properties of 1,2,4-triazole derivatives are well-documented. The compound has been evaluated for its efficacy against common fungal pathogens. Studies indicate that triazoles act by inhibiting ergosterol synthesis in fungal cell membranes:
This data underscores the potential use of this compound as an antifungal agent.
Antibacterial Activity
The antibacterial activity of triazole compounds has also been explored. This compound may exhibit significant antibacterial properties against both gram-positive and gram-negative bacteria:
Case Studies
Several case studies have investigated the biological activity of triazole derivatives similar to this compound:
- Anticancer Efficacy : A study demonstrated that a related triazole compound exhibited selective cytotoxicity against breast cancer cells while sparing normal cells .
- Antifungal Resistance : Research indicated that triazoles could overcome resistance mechanisms in Candida species by targeting multiple pathways involved in fungal growth .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for ethyl 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves cyclocondensation of thiosemicarbazides or thioamide precursors under basic conditions. Key steps include:
- Cyclization : Using hydrazine derivatives to form the 1,2,4-triazole core.
- S-Alkylation : Introducing the thioacetate moiety via reaction with ethyl chloroacetate.
- Optimization : Temperature control (70–90°C) and solvent selection (e.g., ethanol or DMF) improve yield. Catalysts like triethylamine can enhance reaction efficiency.
- Validation : Monitor intermediates via TLC and confirm final structure using NMR and mass spectrometry .
Q. Which analytical techniques are suitable for characterizing and quantifying this compound in research settings?
- Methodology :
- HPLC-DAD : Effective for quantifying the compound and detecting impurities. Use a C18 column with a mobile phase of acetonitrile:water (70:30 v/v) and UV detection at 254 nm .
- Thermodynamic Studies : Measure retention behavior in hydrophilic interaction chromatography (HILIC) to assess temperature-dependent partitioning between mobile and stationary phases .
- Spectroscopy : FT-IR for functional group analysis (e.g., C=S stretching at ~1250 cm⁻¹) and ¹H/¹³C NMR for structural confirmation .
Advanced Research Questions
Q. How can researchers address discrepancies in biological activity data between in vitro and in vivo studies of this compound?
- Methodology :
- Metabolite Profiling : Use LC-MS to identify metabolites (e.g., hydrolyzed thioacetate or hydroxylated indole derivatives) that may alter activity in vivo .
- Pharmacokinetic Analysis : Determine serum half-life (e.g., via rat models) and correlate with bioavailability. Adjust dosing regimens to account for rapid clearance (e.g., t₁/₂ = 0.32 hr observed in related triazoles) .
- Solubility Enhancement : Formulate with cyclodextrins or liposomes to improve aqueous solubility and in vivo efficacy .
Q. What strategies are effective in resolving structural ambiguities or tautomerism observed in 1,2,4-triazole derivatives during X-ray crystallography?
- Methodology :
- Software Tools : Use SHELXL for refinement and ORTEP-3 for visualizing tautomeric forms. Hydrogen bonding networks can distinguish between 1H- and 4H-triazole tautomers .
- Low-Temperature Crystallography : Reduce thermal motion artifacts by collecting data at 100 K.
- DFT Calculations : Compare experimental and computed bond lengths to validate tautomeric assignments .
Q. How can the thermodynamic parameters of this compound's retention behavior in hydrophilic interaction chromatography inform impurity profiling?
- Methodology :
- Van’t Hoff Analysis : Plot ln(k) vs. 1/T to calculate ΔH° (enthalpy) and ΔS° (entropy) of phase transfer. Higher ΔH° values indicate stronger interactions with the stationary phase, aiding in separating structurally similar impurities .
- Gradient Elution : Optimize mobile phase pH (e.g., 3.0–5.0) to resolve degradation products like hydrolyzed esters or oxidized indole derivatives .
Q. What molecular docking approaches are suitable for predicting the biological targets of this compound?
- Methodology :
- Target Selection : Prioritize enzymes like cytochrome P450 or kinases based on structural analogs (e.g., indole-triazole hybrids with antifungal activity) .
- Docking Software : Use AutoDock Vina with flexible ligand settings to account for thioacetate conformational changes.
- Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
